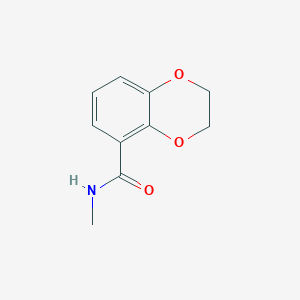
N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Overview
Description
N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a compound with a unique bicyclic structure that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound features a benzodioxine core with a carboxamide functional group, which contributes to its lipophilicity and potential pharmacokinetic advantages. The presence of the N-methyl group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
| Structural Features | Description |
|---|---|
| Core Structure | Benzodioxine |
| Functional Group | Carboxamide |
| Modification | N-methyl group |
Biological Activities
Research indicates that this compound and its derivatives exhibit significant biological activities, particularly as enzyme inhibitors. Notable findings include:
- Enzyme Inhibition : The compound has shown promising inhibition against alpha-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways related to diabetes and neurodegenerative diseases such as Alzheimer's disease.
- Anticancer Properties : Studies suggest that derivatives of this compound may have cytotoxic effects on various cancer cell lines. For instance, certain analogs have been characterized as pro-apoptotic agents that induce cell death in cancer cells by targeting microtubules .
The mechanism by which this compound exerts its effects involves binding to specific enzymes and receptors. This modulation leads to alterations in cellular pathways that can result in therapeutic outcomes.
Key Mechanisms:
- Binding Affinity : Molecular docking studies have demonstrated that the compound effectively interacts with key metabolic enzymes, suggesting potential for targeted therapy.
- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, indicating their utility as anticancer agents .
Case Studies
Several studies provide insights into the efficacy and safety profile of this compound:
-
Alpha-glucosidase Inhibition Study :
- A study evaluated the inhibitory effects of the compound on alpha-glucosidase activity.
- Results indicated a significant dose-dependent inhibition, suggesting its potential role in managing postprandial hyperglycemia in diabetic patients.
-
Cytotoxicity Assessment on Cancer Cell Lines :
- Research involving various cancer cell lines demonstrated that specific derivatives exhibited potent cytotoxic effects.
- The study highlighted the mechanism of action through microtubule disruption and subsequent apoptosis induction.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxin | Environmental toxicity |
| N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine | Distinct pharmacological properties |
| 2-(4-Hydroxybenzylidene)-3-oxo-3,4-dihydrobenzo[b][1,4]oxazine | Potent PARP1 inhibitor |
This compound stands out due to its specific combination of structural features that may confer unique biological activities not observed in other compounds.
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-10(12)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFWIUGJNDZNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C2C(=CC=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















